![molecular formula C13H18ClF3N4O B2424064 N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride CAS No. 2418679-00-0](/img/structure/B2424064.png)
N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C13H18ClF3N4O and its molecular weight is 338.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride, with the CAS number 2418679-00-0, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C13H18ClF3N4O and it has a molecular weight of approximately 338.75 g/mol. This compound is primarily studied for its inhibitory effects on various cellular processes, particularly in cancer research.
Research indicates that compounds containing pyrimidine structures, such as N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide, often exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, this compound has been noted for its inhibitory effects on cell proliferation and its potential as an anti-cancer agent.
In Vitro Studies
Recent studies have shown that N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide exhibits potent inhibitory effects on various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated an IC50 value of 0.126 μM, indicating strong inhibition of cell proliferation in this aggressive cancer type.
- MCF10A (Non-Cancerous Breast Cells) : The compound showed significantly less effect on these cells, resulting in a nearly 20-fold selectivity for cancerous cells over non-cancerous ones .
In Vivo Studies
In vivo experiments involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with the compound inhibited lung metastasis more effectively than the known compound TAE226. This suggests a promising therapeutic potential for targeting metastatic breast cancer .
Off-Target Effects
The compound also displayed off-target activity by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling, indicating that the compound may have broader therapeutic implications beyond direct anti-cancer activity .
Case Study 1: Efficacy in Cancer Treatment
A study evaluating the efficacy of N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide in treating breast cancer highlighted its ability to induce apoptosis in cancer cells while sparing normal cells. The study reported increased levels of caspase 9 in treated MCF-7 samples, suggesting a mechanism involving programmed cell death .
Case Study 2: Selectivity Index Comparison
This compound was compared against standard treatments like 5-Fluorouracil (5-FU), where it demonstrated superior selectivity and lower toxicity towards normal cells. The selectivity index indicated that N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide could be a safer alternative for cancer therapy .
Summary of Findings
Parameter | Value |
---|---|
Molecular Formula | C13H18ClF3N4O |
Molecular Weight | 338.75 g/mol |
IC50 (MDA-MB-231) | 0.126 μM |
Selectivity Index (MCF10A) | ~20-fold |
Off-target Activity | Inhibition of MMP-2 and MMP-9 |
Propriétés
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O.ClH/c14-13(15,16)10-6-9(19-8-20-10)11(21)18-7-12(17)4-2-1-3-5-12;/h6,8H,1-5,7,17H2,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCASVDJXKXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.